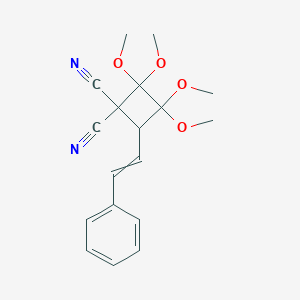![molecular formula C16H18N2O4 B396944 Ácido 2-[(terc-butoxicarbonil)amino]-3-(1H-indol-3-il)acrílico CAS No. 117567-96-1](/img/structure/B396944.png)
Ácido 2-[(terc-butoxicarbonil)amino]-3-(1H-indol-3-il)acrílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for developing new useful derivatives .
Mode of Action
It’s worth noting that the compound contains a tert-butoxycarbonyl-protected amino acid, which is used in peptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base . This suggests that the compound may interact with its targets through amide bond formation.
Biochemical Pathways
It’s known that indole derivatives possess various biological activities, affecting a wide range of biochemical pathways . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid in lab experiments include its ability to cross the blood-brain barrier, its lipophilic nature, and its potential applications in cancer treatment and neuroprotection. However, the limitations include its potential toxicity at high concentrations and the need for further research to determine its optimal dosage and duration of exposure.
Direcciones Futuras
There are many potential future directions for research on 2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields such as cardiovascular disease and inflammation. Additionally, research on its toxicity and optimal dosage and duration of exposure is needed to determine its safety and efficacy in clinical settings.
Conclusion:
In conclusion, 2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid is a chemical compound that has potential applications in various fields such as cancer treatment, neuroprotection, and drug delivery. Its mechanism of action varies depending on its application, and its biochemical and physiological effects are concentration and duration-dependent. While there are advantages to using this compound in lab experiments, there are also limitations that need to be addressed through further research. Overall, 2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid is a promising compound that warrants further investigation for its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid involves the condensation of indole-3-acetic acid with tert-butyl carbazate, followed by the removal of the tert-butyl group using trifluoroacetic acid. This results in the formation of the desired compound, which can be purified through various methods such as chromatography.
Aplicaciones Científicas De Investigación
Síntesis orgánica y bloques de construcción quirales
Los ácidos β-hidroxílicos quirales juegan un papel crucial en la síntesis orgánica. Sirven como intermediarios esenciales para diversos productos naturales y farmacéuticos. El compuesto en cuestión se puede utilizar como un bloque de construcción quiral debido a su estructura única. Los investigadores a menudo lo emplean para sintetizar moléculas complejas con una estereoquímica específica. La síntesis de ambos isómeros eritro (±) y treo (±) demuestra su versatilidad .
Propiedades químicas y estructura
Las propiedades químicas del compuesto, la fórmula molecular y otros detalles se pueden encontrar en la entrada de ChemicalBook . Es esencial explorar su reactividad, estabilidad y aplicaciones potenciales en función de su estructura única.
Propiedades
IUPAC Name |
(Z)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-16(2,3)22-15(21)18-13(14(19)20)8-10-9-17-12-7-5-4-6-11(10)12/h4-9,17H,1-3H3,(H,18,21)(H,19,20)/b13-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXVARGTLHOFML-JYRVWZFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=CC1=CNC2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C(=C\C1=CNC2=CC=CC=C21)/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

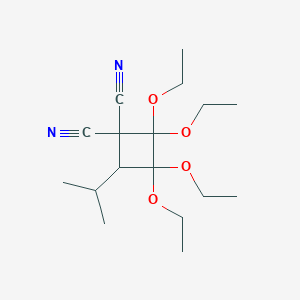
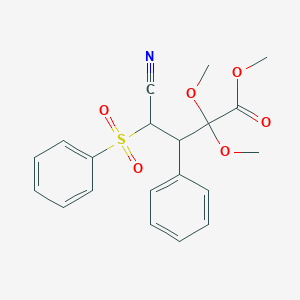

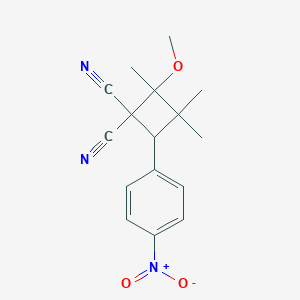
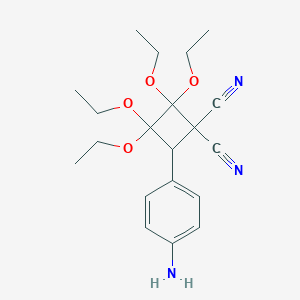
![2,2,3,3-Tetramethoxy-4-[2-(4-methylphenyl)ethenyl]cyclobutane-1,1-dicarbonitrile](/img/structure/B396871.png)
![(6-Methyl-5-oxo-4,10-dioxatricyclo[5.2.1.0~2,6~]dec-1-yl)methyl pivalate](/img/structure/B396872.png)
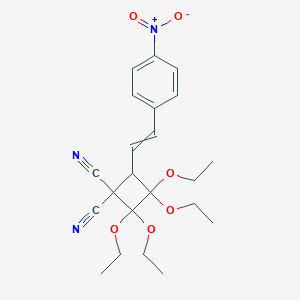
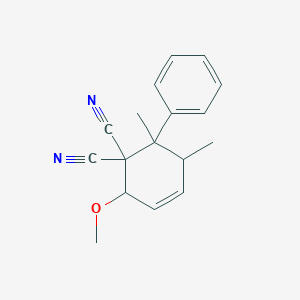

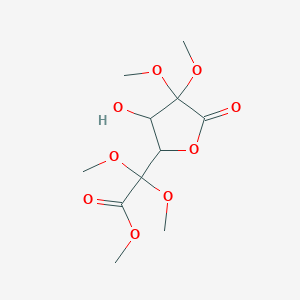

![4,11-Diphenyl-4,11-diazatricyclo[5.3.1.0~2,6~]undec-9-ene-3,5,8-trione](/img/structure/B396883.png)
